molecular formula C17H22N2O6 B5692086 4,4'-[(2,4,6-Trimethylbenzene-1,3-diyl)diimino]bis(4-oxobutanoic acid)

4,4'-[(2,4,6-Trimethylbenzene-1,3-diyl)diimino]bis(4-oxobutanoic acid)

Cat. No.: B5692086
M. Wt: 350.4 g/mol
InChI Key: OWYFEBIAEPEWNK-UHFFFAOYSA-N
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Description

4,4’-[(2,4,6-Trimethylbenzene-1,3-diyl)diimino]bis(4-oxobutanoic acid) is a complex organic compound with a unique structure that includes a trimethylbenzene core and two oxobutanoic acid groups

Properties

IUPAC Name

4-[3-(3-carboxypropanoylamino)-2,4,6-trimethylanilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-9-8-10(2)17(19-13(21)5-7-15(24)25)11(3)16(9)18-12(20)4-6-14(22)23/h8H,4-7H2,1-3H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYFEBIAEPEWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)CCC(=O)O)C)NC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2,4,6-Trimethylbenzene-1,3-diyl)diimino]bis(4-oxobutanoic acid) typically involves the reaction of 2,4,6-trimethylbenzene-1,3-diamine with 4-oxobutanoic acid under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2,4,6-Trimethylbenzene-1,3-diyl)diimino]bis(4-oxobutanoic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4,4’-[(2,4,6-Trimethylbenzene-1,3-diyl)diimino]bis(4-oxobutanoic acid) has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-[(2,4,6-Trimethylbenzene-1,3-diyl)diimino]bis(4-oxobutanoic acid) exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its structure allows it to interact with biological macromolecules, potentially modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(2,4,6-Trimethylbenzene-1,3-diyl)diimino]bis(4-oxobutanoic acid) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with biological macromolecules sets it apart from other similar compounds .

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